molecular formula C11H12ClNO B13055720 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile

Cat. No.: B13055720
M. Wt: 209.67 g/mol
InChI Key: UDNJXYRZWFHWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a chloro group, a hydroxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile typically involves the introduction of the tert-butyl, chloro, hydroxy, and nitrile groups onto a benzene ring through a series of chemical reactions. One common method involves the nitration of a tert-butylbenzene derivative, followed by chlorination and subsequent hydrolysis to introduce the hydroxy group. The nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yields and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(Tert-butyl)-2-chloro-4-oxobenzonitrile.

    Reduction: Formation of 5-(Tert-butyl)-2-chloro-4-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro group may enhance the compound’s reactivity and binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-hydroxybenzonitrile: Lacks the tert-butyl group, resulting in different chemical properties.

    5-(Tert-butyl)-2-chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxy group, affecting its reactivity.

    5-(Tert-butyl)-2-bromo-4-hydroxybenzonitrile: Substitutes the chloro group with a bromo group, altering its chemical behavior.

Uniqueness

5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions and stability.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

5-tert-butyl-2-chloro-4-hydroxybenzonitrile

InChI

InChI=1S/C11H12ClNO/c1-11(2,3)8-4-7(6-13)9(12)5-10(8)14/h4-5,14H,1-3H3

InChI Key

UDNJXYRZWFHWFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)C#N)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.